8-Chloro-2-cyclopropyl-5-methoxyquinoline-4-carboxylic Acid
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Overview
Description
8-Chloro-2-cyclopropyl-5-methoxyquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. Quinoline compounds are recognized for their aromatic heterocyclic structure, which consists of a benzene ring fused with a pyridine ring. This particular compound has gained attention due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2-cyclopropyl-5-methoxyquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with diethyl ethoxymethylenemalonate, followed by chlorination and subsequent functional group modifications . Transition metal-catalyzed reactions, such as Suzuki–Miyaura coupling, are also employed to introduce specific substituents .
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. Techniques such as ultrasound irradiation and ionic liquid-mediated reactions are explored to enhance reaction efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-cyclopropyl-5-methoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, amines.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
8-Chloro-2-cyclopropyl-5-methoxyquinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 8-chloro-2-cyclopropyl-5-methoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, it can interact with cellular receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
2-Chloroquinoline-3-carbaldehyde: Used in the synthesis of various heterocyclic compounds.
Uniqueness
8-Chloro-2-cyclopropyl-5-methoxyquinoline-4-carboxylic acid stands out due to its unique combination of substituents, which confer specific chemical reactivity and biological activity. Its cyclopropyl and methoxy groups contribute to its distinct pharmacological profile, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C14H12ClNO3 |
---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
8-chloro-2-cyclopropyl-5-methoxyquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H12ClNO3/c1-19-11-5-4-9(15)13-12(11)8(14(17)18)6-10(16-13)7-2-3-7/h4-7H,2-3H2,1H3,(H,17,18) |
InChI Key |
KMXUHOHOTCICJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=NC2=C(C=C1)Cl)C3CC3)C(=O)O |
Origin of Product |
United States |
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